Physicochemical properties of n-pentyl propionate
Physicochemical properties of n-pentyl propionate
An In-depth Technical Guide to the Physicochemical Properties of n-Pentyl Propionate
Introduction
n-Pentyl propionate (also known as amyl propionate), with the CAS number 624-54-4, is an organic ester formed from the condensation of pentan-1-ol and propanoic acid.[1][2] It is a colorless liquid recognized for its characteristic fruity aroma, often described as apple- or apricot-like.[1][3][4] This compound serves as a versatile solvent in a variety of industrial applications, including in lacquer thinners, printing inks, aerosol sprays, and as a fragrance and flavor agent.[1][5][6] Its linear structure and slow evaporation rate contribute to effective viscosity reduction and improved solvent diffusion from coating films.[2][7] For researchers and professionals in drug development, understanding the precise physicochemical properties of n-pentyl propionate is crucial for its potential use in formulations, as a processing solvent, or as a reference standard.
Physicochemical Data
The fundamental physical and chemical properties of n-pentyl propionate are summarized in the table below. This data is essential for predicting its behavior in various chemical and physical systems, from solubility characteristics to thermal stability.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1][3] |
| Appearance | Clear, colorless liquid with a fruity, apple-like odor[1][3][8] |
| Boiling Point | 167.0 to 169.0 °C at 760 mmHg[1][3] |
| Melting Point | -73.1 °C to -75 °C[3][9][10] |
| Density | 0.873 to 0.874 g/mL at 20-25 °C[6] |
| Solubility in Water | 0.81 g/L (or 810 mg/L) at 25 °C[3] |
| Vapor Pressure | 1.5 mmHg at 20 °C[7] |
| Refractive Index | n20/D 1.4074[9] |
| Flash Point | 56 to 57 °C (133 to 135 °F) - closed cup[6][8] |
| Viscosity | 1.0 cP at 20 °C[6] |
| Surface Tension | 26.4 dynes/cm at 20 °C[7][11] |
| Autoignition Temp. | 379.85 °C (712 °F)[3][6] |
| Hansen Solubility | D: 15.80, P: 5.20, H: 5.70 |
Experimental Protocols
Detailed methodologies are critical for the replication and verification of physicochemical data. The following sections describe standard experimental protocols for determining the key properties of n-pentyl propionate.
Synthesis via Fischer Esterification and Purity Confirmation
n-Pentyl propionate is typically synthesized through the acid-catalyzed Fischer esterification of propanoic acid and n-pentanol.
-
Reaction Setup : To a round-bottom flask containing a magnetic stirrer, add n-pentanol (limiting reagent) and an excess of propanoic acid (e.g., 1.2 to 1.5 molar equivalents).[12]
-
Catalysis : While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant volume) to the flask.[12][13]
-
Reflux : Equip the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.[12][14] Heat the mixture to a gentle boil using a heating mantle or water bath. Allow the reaction to reflux for at least 60 minutes to drive the equilibrium towards the product.[12][14] The vapors should condense about one-third of the way up the condenser.[15]
-
Isolation : After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with ice-cold water to remove excess acid and alcohol, followed by a saturated sodium carbonate solution to neutralize any remaining acid (verified by cessation of CO₂ evolution).[14] Finally, wash with a saturated sodium chloride solution (brine) to reduce the solubility of the ester in any remaining aqueous phase.
-
Drying and Purification : Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate. Decant or filter the dried liquid into a distillation flask.
-
Purification : Purify the crude ester by simple distillation. Collect the fraction that distills over a narrow temperature range corresponding to the literature boiling point of n-pentyl propionate (approx. 167-169 °C).[12][15]
Boiling Point Determination
The boiling point is a primary indicator of purity and is determined during the final purification step.
-
Apparatus : Assemble a simple distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.
-
Thermometer Placement : Place a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.[15] This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Procedure : Heat the ester in the distillation flask. Record the temperature at which the first drop of distillate is collected and the temperature at which the last drop of the liquid vaporizes. The boiling point is the stable temperature plateau observed during the distillation process.[15]
-
Alternative Method (TGA) : Thermogravimetric Analysis (TGA) can also be used to determine the normal boiling point by measuring the weight loss of a sample as a function of increasing temperature under a controlled atmosphere.[16]
Density Measurement
Density is typically measured using a pycnometer or a digital densitometer at a controlled temperature (e.g., 20 or 25 °C).
-
Pycnometer Method :
-
Weigh a clean, dry pycnometer of a known volume.
-
Fill the pycnometer with the purified n-pentyl propionate, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant-temperature water bath until it reaches thermal equilibrium.
-
Adjust the liquid level to the pycnometer's calibration mark.
-
Remove the pycnometer, dry the exterior, and weigh it.
-
The density is calculated by dividing the mass of the ester by the known volume of the pycnometer.
-
Solubility Determination
The solubility of n-pentyl propionate in water is relatively low.[17] A standard method to quantify this is the shake-flask method.
-
Procedure :
-
Add an excess amount of n-pentyl propionate to a known volume of distilled water in a flask with a stopper.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand, permitting the undissolved ester to separate from the aqueous solution.
-
Carefully extract a sample from the aqueous phase, ensuring no undissolved ester is included.
-
Analyze the concentration of n-pentyl propionate in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.
-
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram outlines the key stages in the laboratory synthesis and subsequent purification of n-pentyl propionate.
Caption: Workflow for the synthesis and purification of n-pentyl propionate.
Structure-Property Relationships
The physicochemical properties of n-pentyl propionate are a direct consequence of its molecular structure.
Caption: Relationship between molecular structure and key properties.
References
- 1. nbinno.com [nbinno.com]
- 2. PENTYL PROPIONATE - Ataman Kimya [atamanchemicals.com]
- 3. Amyl propionate | C8H16O2 | CID 12217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. dow.com [dow.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. hedinger.de [hedinger.de]
- 8. trichemlab.com [trichemlab.com]
- 9. N-PENTYL PROPIONATE CAS#: 624-54-4 [m.chemicalbook.com]
- 10. Pentyl propanoate - Wikipedia [en.wikipedia.org]
- 11. gluespec.com [gluespec.com]
- 12. csub.edu [csub.edu]
- 13. scribd.com [scribd.com]
- 14. coachbenner.weebly.com [coachbenner.weebly.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. researchgate.net [researchgate.net]
- 17. solubilityofthings.com [solubilityofthings.com]
